4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a thioether linkage, which is further connected to a tetrahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone core with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorobenzyl group or to modify the quinazolinone core using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, dimethylformamide, and water.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified quinazolinone derivatives and dechlorinated products.
Substitution: Azido and cyano derivatives.
Scientific Research Applications
4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2,6-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
Uniqueness
4-((3,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the tetrahydroquinazolinone core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-11-6-5-9(7-12(11)17)8-21-14-10-3-1-2-4-13(10)18-15(20)19-14/h5-7H,1-4,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQQQXACJZJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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